GanodericacidI

Description

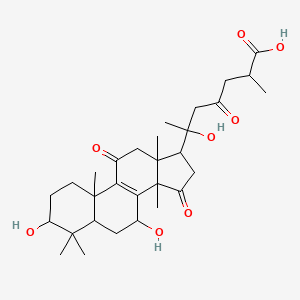

Ganoderic acid I is a specific chemical compound classified within the broader family of ganoderic acids. These substances are a group of highly oxygenated, lanostane-type triterpenoids that are characteristic secondary metabolites of fungi from the Ganoderma genus, most notably Ganoderma lucidum. For centuries, the fruiting bodies of Ganoderma fungi have been utilized in traditional medicine systems in East Asia, prompting scientific investigation into their chemical constituents. wikipedia.org The isolation and characterization of individual compounds like Ganoderic acid I are fundamental steps in understanding the complex phytochemistry of these fungi.

Structure

2D Structure

Properties

IUPAC Name |

6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMMEKXOLCCKLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98665-20-4 | |

| Record name | Ganoderic acid I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Ganoderic Acid I

Precursor Compounds and Initial Enzymatic Steps in Ganoderic acid I Synthesis

The biosynthesis of ganoderic acids, including Ganoderic acid I, initiates from the universal triterpenoid (B12794562) precursor, squalene (B77637). The pathway leading to squalene in fungi like Ganoderma primarily involves the mevalonate (B85504) (MVA) pathway, located in the cytoplasm. This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, a key regulatory enzyme in the pathway. Mevalonate is subsequently phosphorylated and decarboxylated to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon (C5) isoprene (B109036) units are the building blocks for all terpenoids.

Successive head-to-tail condensation reactions of IPP and DMAPP, catalyzed by prenyltransferases, yield geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase to form squalene (C30), a linear triterpene precursor. Squalene is then oxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256) (squalene epoxide), the substrate for the cyclization step that forms the basic sterol or triterpene skeleton.

Key Enzymes and Gene Clusters Involved in Ganoderic acid I Biosynthesis

The conversion of squalene epoxide into the specific triterpene scaffold of ganoderic acids involves dedicated cyclase enzymes, followed by a series of oxidative and modifying reactions catalyzed by various enzymes, notably cytochrome P450 monooxygenases and other tailoring enzymes. These enzymes are often encoded by genes organized in clusters within the Ganoderma genome, facilitating coordinated expression.

Lanosterol (B1674476) Synthase and Cyclase Activity

In the biosynthesis of ganoderic acids, including Ganoderic acid I, the key cyclization step is catalyzed by lanosterol synthase (also known as oxidosqualene cyclase). This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, a tetracyclic triterpene with a lanostane (B1242432) skeleton. Lanosterol is considered the first cyclic intermediate in the pathway towards ganoderic acids. Studies have identified and characterized lanosterol synthase genes in Ganoderma species, highlighting their critical role in initiating the formation of the ganoderic acid backbone. The activity and expression levels of lanosterol synthase directly influence the flux into the lanostane triterpenoid pathway.

Cytochrome P450 Monooxygenases in Ganoderic acid I Production

Following the formation of lanosterol, a diverse array of enzymatic modifications is required to convert this intermediate into the various ganoderic acids, including Ganoderic acid I. A critical class of enzymes involved in these transformations is cytochrome P450 monooxygenases (P450s). These enzymes catalyze a variety of oxidative reactions, such as hydroxylations, carboxylations, and epoxidations, at specific positions on the lanostane skeleton. The regioselectivity and stereoselectivity of different P450 enzymes determine which specific ganoderic acids are produced. Research has identified numerous P450 genes in Ganoderma genomes that are implicated in triterpenoid biosynthesis. For Ganoderic acid I biosynthesis, specific P450s are likely involved in introducing hydroxyl groups and modifying side chains at particular carbon atoms of the lanosterol structure. The precise sequence of P450-catalyzed reactions leading specifically to Ganoderic acid I among the many ganoderic acids is an active area of research.

Other Modifying Enzymes in Post-Lanosterol Transformations

In addition to cytochrome P450s, other modifying enzymes play essential roles in the post-lanosterol biosynthesis of Ganoderic acid I. These enzymes include dehydrogenases, reductases, acyltransferases, and glycosyltransferases, which perform further tailoring reactions on the lanostane scaffold. For instance, dehydrogenases can introduce double bonds or oxidize hydroxyl groups, while reductases can reduce double bonds or carbonyl groups. The specific combination and order of actions by these enzymes, along with P450s, dictate the final structure of Ganoderic acid I. The functional characterization of these other modifying enzymes in Ganoderma is ongoing but is crucial for a complete understanding of the Ganoderic acid I biosynthetic pathway.

Regulation of Ganoderic acid I Biosynthesis

The biosynthesis of ganoderic acids, including Ganoderic acid I, is a complex process that is tightly regulated at multiple levels. This regulation ensures that these secondary metabolites are produced in response to specific developmental cues or environmental conditions.

Transcriptional Regulation Mechanisms

Transcriptional regulation is a primary mechanism controlling the biosynthesis of Ganoderic acid I. This involves the regulation of gene expression levels for the enzymes involved in the pathway, from the initial steps in the mevalonate pathway to the downstream modifying enzymes like P450s and others. Studies have shown that the expression of genes encoding key enzymes such as HMG-CoA reductase, squalene synthase, squalene epoxidase, lanosterol synthase, and various P450s is regulated at the transcriptional level in Ganoderma. Transcription factors can bind to specific regulatory elements in the promoter regions of these genes, either activating or repressing their expression. Environmental factors, such as light, temperature, and nutrient availability, as well as developmental stages of the fungus, have been shown to influence the transcription of genes involved in ganoderic acid biosynthesis. Understanding these transcriptional regulatory networks is key to potentially manipulating the production of Ganoderic acid I.

Table of Key Enzymes and Their Roles (Illustrative Data)

| Enzyme | Pathway Step Involved | Notes |

| HMG-CoA Reductase | Mevalonate pathway (HMG-CoA to Mevalonate) | Rate-limiting step in the MVA pathway. |

| Squalene Synthase | Formation of Squalene from FPP | Catalyzes the head-to-head condensation of two FPP molecules. |

| Squalene Epoxidase | Oxidation of Squalene to Squalene Epoxide | Provides the substrate for cyclization. |

| Lanosterol Synthase | Cyclization of Squalene Epoxide to Lanosterol | Forms the basic lanostane skeleton. |

| Cytochrome P450s | Oxidations (Hydroxylation, Carboxylation, etc.) | Modify the lanosterol skeleton towards specific ganoderic acids. |

| Other Modifying Enzymes | Dehydrogenation, Reduction, Acylation, Glycosylation | Further tailor the triterpene structure. |

Environmental and Cultivation Factors Influencing Biosynthesis

The production of ganoderic acids in Ganoderma is significantly influenced by various environmental and cultivation factors. frontiersin.orgresearchgate.netnih.gov These factors can include nutritional conditions, physical triggers, and the presence of specific chemical or biological signals. researchgate.netnih.gov

Key environmental factors that affect ganoderic acid biosynthesis in Ganoderma include temperature, humidity, light, and aeration. tandfonline.comhortherbpublisher.comsbmu.ac.ir Nutritional factors such as carbon and nitrogen sources also play a crucial role. frontiersin.orgtandfonline.comhortherbpublisher.com Studies have shown that optimizing these parameters can lead to enhanced production of ganoderic acids. hortherbpublisher.comsbmu.ac.ir For instance, temperatures between 25 °C and 30 °C are often considered optimal for fruiting body development and biomass yield, which can correlate with ganoderic acid content. hortherbpublisher.com Nitrogen-limiting conditions have also been shown to enhance ganoderic acid production in static liquid culture of Ganoderma lucidum. asm.org

Elicitors, which can be chemical or biological signals, have been found to induce ganoderic acid biosynthesis. scirp.orgresearchgate.net Examples of elicitors that can regulate GA biosynthesis include methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), ethylene, phenobarbital, aspirin, acetic acid, Cu²⁺, Na⁺, and cellulase. researchgate.net Cellulase, for example, has been discovered to increase GA production. researchgate.net

Signaling Molecules in Biosynthetic Regulation

Signaling molecules play a vital role in regulating ganoderic acid biosynthesis in Ganoderma in response to environmental cues. frontiersin.orgresearchgate.netnih.gov Several signaling molecules have been implicated in this regulatory process, including reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and Ca²⁺. frontiersin.orgresearchgate.netnih.gov

These signaling molecules can participate in complex regulatory networks and may exhibit crosstalk between different pathways. researchgate.netnih.gov For example, studies have indicated that Ca²⁺ is involved in regulating GA biosynthesis under heat stress. researchgate.netasm.org Nitric oxide has also been shown to influence GA accumulation, and there can be promoting effects between NO and Ca²⁺ in response to heat stress. asm.org Salicylic acid has been reported to induce GA biosynthesis by increasing ROS production. researchgate.net

Genetic Regulation by Methyltransferases

Genetic regulation is a key aspect of controlling ganoderic acid biosynthesis. Methyltransferases, a class of enzymes, have been identified as regulators in this process. frontiersin.orgnih.govnih.gov

Specifically, the methyltransferase LaeA (loss of aflR expression-A) has been shown to play an essential role in regulating ganoderic acid biosynthesis in Ganoderma. frontiersin.orgnih.govnih.gov LaeA is known as a global regulator involved in the biosynthesis of secondary metabolites in fungi. frontiersin.orgnih.govnih.govresearchgate.net Research on Ganoderma lingzhi has demonstrated that deletion of the laeA gene leads to a significantly reduced concentration of ganoderic acids. frontiersin.orgnih.govnih.govresearchgate.net Conversely, constitutive overexpression of laeA results in an increased concentration of ganoderic acids. frontiersin.orgnih.govnih.govresearchgate.net This indicates that LaeA acts as a positive regulator of GA biosynthesis in Ganoderma. frontiersin.orgnih.gov

Biotechnological Approaches for Enhanced Ganoderic acid I Production

Biotechnological approaches, including metabolic engineering and genetic manipulation, are being explored to enhance the production of ganoderic acids, such as Ganoderic acid I, in Ganoderma. nih.govtandfonline.comscilit.comnih.gov

Metabolic Engineering Strategies

Metabolic engineering involves modifying metabolic pathways to increase the production of specific compounds. hortherbpublisher.com For ganoderic acid production, metabolic engineering strategies focus on enhancing the synthesis of triterpenoids by modifying the MVA pathway. nih.govhortherbpublisher.comscilit.com

Overexpression of key genes in the early stages of the ganoderic acid biosynthetic pathway has shown promise. nih.govasm.orgscilit.com For instance, overexpression of the gene encoding 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a rate-limiting enzyme in the MVA pathway, has been shown to increase ganoderic acid content. nih.govasm.orgscilit.com One study demonstrated that overexpression of a truncated HMGR gene led to a 2-fold increase in ganoderic acid content in Ganoderma lucidum. nih.govasm.orgscilit.com This also resulted in increased accumulation of intermediates like squalene and lanosterol and upregulation of downstream genes such as FPS, SQS, and LS. nih.govasm.orgscilit.com

Other metabolic engineering efforts involve the overexpression of genes like farnesyl diphosphate (B83284) synthase (FPS) and squalene synthase (SQS), which have also been shown to increase the accumulation of intermediates and ganoderic acids. researchgate.netdntb.gov.ua

Genetic Manipulation of Fungal Strains

Genetic manipulation of Ganoderma strains is another approach to improve ganoderic acid production. nih.govtandfonline.comnih.gov This involves techniques such as genetic transformation, gene knockout, and genome editing to modify target genes involved in biosynthesis. tandfonline.comnih.gov

Developing reliable genetic transformation methods for Ganoderma species, which are basidiomycetes, has been a critical step. nih.govtandfonline.comscilit.com Homologous genetic transformation systems have been established for Ganoderma lucidum. nih.govtandfonline.comscilit.comnih.gov These systems allow for the introduction and modification of genes within the fungal genome. nih.govtandfonline.comscilit.com

Ganoderic acid I is a triterpenoid compound found in medicinal mushrooms, particularly species of the Ganoderma genus. Research into Ganoderic acid I and other ganoderic acids necessitates effective methods for their isolation and purification to obtain research-grade material. These methods primarily involve various extraction techniques followed by advanced chromatographic separation.

Isolation and Purification Methodologies for Research Applications

Advanced Chromatographic Techniques for Ganoderic acid I Isolation

Chromatography plays a vital role in separating Ganoderic acid I from other co-occurring compounds in crude extracts. Various chromatographic techniques have been employed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of ganoderic acids, including Ganoderic acid I. Reversed-phase HPLC, often utilizing C18 columns, is commonly applied. Mobile phases typically consist of gradients of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with acetic acid or formic acid to improve peak shape and separation of acidic compounds like ganoderic acids. Detection is frequently performed using UV-Vis detectors, often at wavelengths around 252 nm, where ganoderic acids show absorbance nih.govjfda-online.comresearchgate.net. Diode array detectors (PDA) can also be used to obtain full UV spectra for peak identification nih.gov. The coupling of HPLC with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) provides enhanced identification and quantification capabilities based on molecular weight and fragmentation patterns nih.govresearchgate.netbenthamdirect.com.

Semi-preparative HPLC is utilized to isolate larger quantities of purified ganoderic acids for further research. This involves using larger columns and higher flow rates compared to analytical HPLC jfda-online.com. Fractions corresponding to the peak of interest (Ganoderic acid I) are collected and the solvent is evaporated to obtain the isolated compound jfda-online.com.

Other chromatographic methods mentioned in the context of ganoderic acid isolation include silica (B1680970) gel column chromatography, often used as an initial purification step before more advanced techniques nih.govgoogle.comresearchgate.net. Countercurrent chromatography (CCC) has also been explored for the efficient preparation of ganoderic acids, offering advantages in terms of sample loading capacity and reduced solvent consumption compared to traditional column chromatography google.com.

Research findings highlight the effectiveness of these techniques. For instance, a reversed-phase HPLC method using a C18 column and a gradient elution of acetonitrile and 2% acetic acid successfully separated nine ganoderic acids, demonstrating good linearity and recovery rates jfda-online.com. Another study utilized UPLC-MS/MS with a C18 column and a gradient of formic acid in water and acetonitrile for the rapid determination and quantification of eleven ganoderic acids, showing good linearity, recovery, and precision benthamdirect.com.

Optimization of Extraction Procedures for Research-Grade Ganoderic acid I

The efficiency of isolating Ganoderic acid I is significantly influenced by the initial extraction from the Ganoderma biomass. Various extraction methods and parameters have been investigated to maximize the yield and purity of ganoderic acids.

Solvent extraction is a common method, with ethanol (B145695) and methanol being frequently used solvents due to their ability to extract triterpenoids nih.govgoogle.comunirioja.esmdpi.comresearchgate.netcore.ac.uknih.gov. Hot solvent extraction and maceration are basic techniques employed unirioja.escore.ac.uk. Ultrasound-assisted extraction (UAE) can enhance the extraction efficiency by promoting the release of compounds from the plant matrix unirioja.esmdpi.comnih.govspgykj.com. Supercritical fluid extraction (SFE) using carbon dioxide has also been explored as an environmentally friendly option for extracting ganoderic acids google.comscientific.netwipo.int.

Optimization of extraction parameters is crucial for obtaining research-grade Ganoderic acid I. Factors such as solvent type and concentration, temperature, time, solid-to-liquid ratio, and particle size of the Ganoderma material can significantly impact the extraction yield and the profile of extracted compounds spgykj.comscielo.org.cotandfonline.com. For example, studies have investigated the effect of ethanol concentration and temperature on the yield of ganoderic acids, finding optimal conditions that can increase the extraction rate spgykj.comtandfonline.com. Response surface methodology (RSM) is a statistical technique used to optimize extraction parameters by evaluating the interactions between different factors mdpi.comspgykj.comtandfonline.com. One study utilizing RSM found optimal conditions for extracting ganoderic acid H (a related triterpenoid) from Ganoderma lucidum to be 100% ethanol at approximately 60°C for 6 hours, resulting in a significant increase in yield tandfonline.com.

Pre-treatment of the Ganoderma material, such as drying methods (freeze-drying, hot air drying, vacuum drying, heat pump drying) and cell wall disruption techniques (e.g., sonication, enzymatic treatment), can also affect the efficiency of ganoderic acid extraction mdpi.comspgykj.comscielo.org.co.

After initial extraction, further purification steps are often necessary to remove impurities and enrich the ganoderic acid fraction before chromatographic separation. This can involve liquid-liquid extraction with different solvents based on polarity and pH adjustments google.comnih.gov. For instance, adjusting the pH of an aqueous extract and extracting with ethyl acetate (B1210297) has been used to isolate ganoderic acids nih.gov.

Detailed research findings from optimization studies provide valuable data for researchers aiming to isolate Ganoderic acid I. For example, a study on optimizing ganoderic acid extraction from Ganoderma spores using ultrasonic extraction combined with laccase wall-breaking identified optimal parameters including ultrasonic time, solvent concentration (97% ethanol), ultrasonic frequency, and enzymolysis time, leading to a notable increase in extraction rate spgykj.com.

Here is a table summarizing some reported chromatographic conditions for ganoderic acid analysis and isolation, which can be relevant for Ganoderic acid I:

| Technique | Column Type | Mobile Phase | Detection | Notes | Source |

| HPLC | C18 | CH₃CN / 0.1% aqueous CH₃COOH (gradient) | 252 nm, LC-MS | Analytical, identification of multiple GAs | nih.gov |

| Semi-preparative HPLC | Lichrosorb RP-18 | Acetonitrile / 2% acetic acid (gradient) | 252 nm | Isolation of multiple GAs | jfda-online.com |

| RP-HPLC | C18 | Acidified methanol–water (mobile phase) | UV, ESI-MS | Separation and purification of GA-T, GA-Me | researchgate.netresearchgate.net |

| UPLC-MS/MS | ACQUITY UPLC BEH C18 | 0.1% formic acid in water / acetonitrile (gradient) | ESI (negative), MRM | Rapid quantification of eleven GAs | benthamdirect.com |

| Silica Gel Column | Silica Gel | Chloroform/acetone (gradient) | Not specified | Initial purification | nih.gov |

| Countercurrent Chromatography | Not specified | Chloroform: methanol: water | 254 nm (UV) | Efficient preparation of GA-A | google.com |

Table 1: Examples of Chromatographic Conditions for Ganoderic Acid Isolation and Analysis.

Molecular Mechanisms of Action of Ganoderic Acid I Preclinical Studies

Molecular Mechanisms of Action of Ganoderic Acids (Preclinical Studies)

Preclinical investigations have identified several critical signaling pathways that are modulated by ganoderic acids. These pathways are central to cellular processes such as inflammation, proliferation, apoptosis, and survival. The ability of ganoderic acids to interact with these cascades underscores their potential as subjects for further biomedical research.

Modulation of Cellular Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. Numerous preclinical studies have demonstrated that various ganoderic acids are potent inhibitors of this pathway.

Ganoderic Acid Me (GA-Me) has been shown to inhibit NF-κB activity in highly invasive breast cancer cells (MDA-MB-231). nih.gov This inhibition leads to the downregulation of NF-κB-regulated genes that are critical for cell proliferation (e.g., c-Myc, cyclin D1), anti-apoptosis (e.g., Bcl-2), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF, IL-6, IL-8). nih.gov Similarly, Ganoderic Acid C1 was found to inhibit the production of TNF-α in macrophages by reducing NF-κB signaling. researchgate.net Other isoforms, including Ganoderic Acid A and H, also mediate their effects through the inhibition of the NF-κB transcription factor. researchgate.net Studies on a general mixture of ganoderic acids further support this mechanism, showing they can regulate the TLR4/MyD88/NF-κB signaling pathway to inhibit the M1 polarization of macrophages, a key process in atherosclerosis. nih.gov Deacetyl Ganoderic Acid F (DeGA F) has also been observed to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway by decreasing the phosphorylation of IKK and IκB and preventing the nuclear translocation of the p65 subunit in microglial cells. mdpi.com

| Ganoderic Acid Isoform | Model System | Key Findings on NF-κB Pathway | Reference |

|---|---|---|---|

| Ganoderic Acid Me (GA-Me) | MDA-MB-231 Breast Cancer Cells | Inhibited NF-κB activity; downregulated NF-κB target genes (c-Myc, cyclin D1, Bcl-2, MMP-9, VEGF, IL-6, IL-8). | nih.gov |

| Ganoderic Acid A (GAA) & H (GAH) | MDA-MB-231 Breast Cancer Cells | Mediated biological effects through inhibition of NF-κB. | researchgate.net |

| Deacetyl Ganoderic Acid F (DeGA F) | BV-2 Microglial Cells | Inhibited LPS-induced NF-κB activation by decreasing phosphorylation of IKK and IκB. | mdpi.comnih.gov |

| Ganoderic Acid C1 | Macrophage Cell Line | Inhibited TNF-α production via reduction of NF-κB signaling. | researchgate.net |

| Ganoderic Acids (General) | ApoE-/- Mice & Macrophages | Inhibited M1 macrophage polarization by regulating the TLR4/MyD88/NF-κB pathway. | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising mainly the ERK, JNK, and p38 cascades, are critical for transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. Ganoderic acids have been shown to modulate these pathways. For instance, Ganoderic Acid A (GAA) has been found to inhibit the ERK/MAPK signaling pathway in a cellular model of Alzheimer's disease, thereby protecting neuronal cells from apoptosis, reducing oxidative stress, and mitigating mitochondrial dysfunction. researchgate.net In contrast, some studies show that ganoderic acids can also activate certain MAPK pathways to induce anti-cancer effects, highlighting the context-dependent nature of their action.

| Ganoderic Acid Isoform | Model System | Key Findings on MAPK Pathways | Reference |

|---|---|---|---|

| Ganoderic Acid A (GAA) | HT22 Cells (Alzheimer's Model) | Inhibited the ERK/MAPK signaling pathway, leading to reduced apoptosis and oxidative stress. | researchgate.net |

| Ganoderic Acid C1 | RAW 264.7 Macrophages | Down-regulated LPS-induced phosphorylation of ERK, JNK, and p38. |

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a common feature in many diseases, including cancer. Several ganoderic acid isoforms have been identified as inhibitors of this critical axis.

Ganoderic Acid A (GAA) has demonstrated the ability to inactivate the PI3K/Akt signaling pathway in various cell types. In human glioblastoma cells, GAA was shown to induce apoptosis and autophagy by inactivating this pathway. mdpi.comsemanticscholar.org It also alleviates hypoxia-induced injury in rat neural stem cells by activating the PI3K/Akt and mTOR pathways, suggesting a neuroprotective role. nih.gov Furthermore, GAA has been found to prevent osteoporosis by modulating the PIK3CA/p-Akt/TWIST1 signaling pathway. researchgate.netnih.gov Similarly, Ganoderic Acid DM (GA-DM) induces autophagic apoptosis in non-small cell lung cancer cells by specifically inhibiting PI3K/Akt/mTOR activity. nih.gov Ganoderic Acid D has also been reported to downregulate phosphorylated proteins within the mTOR signaling pathway, including PI3K, AKT, and mTOR itself. nih.gov

| Ganoderic Acid Isoform | Model System | Key Findings on PI3K/Akt/mTOR Axis | Reference |

|---|---|---|---|

| Ganoderic Acid A (GAA) | Human Glioblastoma Cells; Rat Neural Stem Cells; Pulmonary Artery Smooth Muscle Cells | Inactivated PI3K/Akt pathway, leading to apoptosis and autophagy in cancer cells; activated the pathway to protect neural stem cells from hypoxia. | mdpi.comsemanticscholar.orgnih.gov |

| Ganoderic Acid DM (GA-DM) | A549 & NCI-H460 Lung Cancer Cells | Induced autophagic apoptosis by inactivating the PI3K/Akt/mTOR pathway. | nih.gov |

| Ganoderic Acid D (GA-D) | Esophageal Squamous Cell Carcinoma Cells | Downregulated phosphorylated PI3K, AKT, and mTOR. | nih.gov |

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. Ganoderic Acid A (GAA) has been specifically identified as an inhibitor of this pathway. In HepG2 human liver cancer cells, GAA was found to significantly suppress both constitutively activated and IL-6-induced STAT3 phosphorylation. nih.govsemanticscholar.orgthieme-connect.com This inhibition was achieved through the suppression of the upstream kinases JAK1 and JAK2. nih.govsemanticscholar.orgthieme-connect.com By inhibiting the JAK/STAT3 pathway, GAA was shown to enhance the chemosensitivity of these cancer cells to cisplatin. nih.govsemanticscholar.orgthieme-connect.com Further research indicates GAA may directly inhibit JAK2 phosphorylation and the subsequent activation of STAT3. researchgate.net In a different context, GAA was also shown to downregulate the JAK2-STAT3 pathway to protect against α-amanitin-induced liver injury in mice. nih.gov

| Ganoderic Acid Isoform | Model System | Key Findings on JAK/STAT Pathway | Reference |

|---|---|---|---|

| Ganoderic Acid A (GAA) | HepG2 Liver Cancer Cells | Suppressed constitutive and IL-6-induced STAT3 phosphorylation by inhibiting JAK1 and JAK2. | nih.govsemanticscholar.orgthieme-connect.com |

| Ganoderic Acid A (GAA) | Mouse Model of Liver Injury | Downregulated the JAK2-STAT3 pathway, providing a hepatoprotective effect. | nih.gov |

| Ganoderic Acid A (GAA) | Breast Cancer Cells | Directly inhibits JAK2 phosphorylation and downstream STAT3 activation. | researchgate.net |

The Notch1/PPARγ/CD36 signaling axis is involved in cellular differentiation, lipid metabolism, and inflammation, particularly in the context of atherosclerosis. Research has shown that Ganoderic Acid A (GAA) can inhibit inflammation and lipid deposition in human monocyte-derived macrophages (THP-1 cells) by modulating this specific pathway. researchgate.net In this model, GAA suppressed inflammation and lipid accumulation induced by oxidized low-density lipoprotein (ox-LDL). researchgate.net The study concluded that this protective effect was mediated through the Notch1/PPARγ/CD36 signaling cascade. researchgate.net Additionally, computational studies have suggested that various ganoderic acids, including GA-X, GA-DM, and GA-TQ, could be potential natural ligands for PPAR-γ. mdpi.com

| Ganoderic Acid Isoform | Model System | Key Findings on Notch1/PPARγ/CD36 Pathway | Reference |

|---|---|---|---|

| Ganoderic Acid A (GAA) | ox-LDL-induced THP-1 Cells | Inhibited macrophage inflammation and lipid deposition via the Notch1/PPARγ/CD36 signaling pathway. | researchgate.net |

| GA-X, GA-DM, GA-TQ | In Silico Molecular Docking | Predicted to be potential natural ligands for PPAR-γ. | mdpi.com |

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome." Its activity is tightly controlled by its primary negative regulator, MDM2. The interaction between p53 and MDM2 is a key target in cancer therapy. Preclinical studies suggest that ganoderic acids can modulate this crucial pathway.

Ganoderic Acid A (GAA) and its derivatives have been shown to regulate the p53-MDM2 pathway. mdpi.comnih.govexcli.de Studies indicate that GAA may interact with the p53-MDM2 pathway, and computational and in vitro experiments have demonstrated that GAA has a binding affinity for MDM2. mdpi.comresearchgate.net By potentially inhibiting the MDM2-p53 interaction, these compounds can lead to the upregulation of p53 and the induction of apoptosis in tumor cells. mdpi.comnih.gov For example, a synthetic derivative of GAA was shown to induce apoptosis in cancer cell lines by regulating the p53 signaling pathway, possibly by binding to MDM2 and disrupting its interaction with p53. mdpi.comnih.gov Research on Ganoderic Acid T has also highlighted the importance of p53 in its anti-invasive effects in human colon cancer cells. researchgate.net

| Ganoderic Acid Isoform | Model System | Key Findings on p53/MDM2 Pathway | Reference |

|---|---|---|---|

| Ganoderic Acid A (GAA) | MCF-7 Breast Cancer Cells; In Silico | Regulates the MDM2-p53 pathway; shows binding affinity for MDM2. | mdpi.comresearchgate.netnih.gov |

| GAA Derivative (A2) | SJSA-1, HepG2, MCF-7 Cells | Induces apoptosis by regulating the p53 pathway, potentially by inhibiting the MDM2-p53 interaction. | mdpi.comnih.gov |

| Ganoderic Acid T (GAT) | HCT-116 Colon Cancer Cells | p53 was shown to be important for its anti-invasion effects. | researchgate.net |

Unable to Generate Article Due to Lack of Specific Data for Ganoderic Acid I

Following a comprehensive search of available scientific literature based on the provided outline, it has been determined that there is insufficient specific data for the chemical compound Ganoderic acid I to generate a thorough and scientifically accurate article as requested.

The preclinical research on the molecular mechanisms of ganoderic acids is extensive; however, these studies primarily focus on other isomers, such as Ganoderic acid A, B, C2, D, Df, DM, K, S, T, and X. The search for data pertaining solely to Ganoderic acid I yielded no specific findings for the outlined sections.

A summary of available research for other related ganoderic acids is provided below to illustrate the current state of knowledge for this class of compounds:

Enzyme Inhibition and Activation:

Topoisomerase: Ganoderic Acid X has been shown to inhibit topoisomerases I and IIalpha.

Aldose Reductase: Ganoderic acid Df exhibits potent inhibitory activity against human aldose reductase with a reported IC50 value of 22.8 μM. Ganoderic acid C2 is also a known inhibitor.

5α-reductase: Ganoderic acid DM has been identified as an inhibitor of 5α-reductase, with a reported IC50 of 10.6 μM.

Angiotensin-converting enzyme (ACE): Ganoderic acid K has been noted as a potent ACE inhibitor.

Receptor Binding and Modulation:

Receptor Tyrosine Kinases (RTKs): In silico studies have explored the docking of various ganoderic acid isoforms with RTKs, with Ganoderic acid A showing significant potential.

PD-1 protein: Research indicates that Ganoderic acids A, B, D, and F can reduce the protein levels of PD-1 in human B-lymphocytes and Jurkat cells.

Direct Molecular Binding:

TCOF1: No research data was found linking any ganoderic acid to direct binding with the TCOF1 protein.

Influence on Gene and Protein Expression:

Transcriptomics: Studies have detailed the effects of other isomers, such as Ganoderic acid A, on differential gene expression. For example, Ganoderic acid A was found to modulate the expression of genes involved in renal fibrosis, such as NPC1L1. The majority of transcriptomics research, however, focuses on the gene expression changes within the Ganoderma lucidum fungus itself to understand the biosynthesis of ganoderic acids, rather than the effect of a specific ganoderic acid on preclinical models.

Proteomics: Proteomic analyses have been used to identify protein targets of compounds like Ganoderic acid DM, which was found to bind to α, β-tubulin. Studies have also profiled changes in protein expression in cancer cells treated with a variety of ganoderic acids, but not specifically Ganoderic acid I.

Due to the strict constraint to focus solely on Ganoderic acid I and the lack of specific data for this compound, generating the requested article would require extrapolating findings from other molecules, which would be scientifically inaccurate and misleading. Therefore, the request cannot be fulfilled at this time.

Ganoderic acid I Influence on Gene and Protein Expression

Epigenetic Modifications

Currently, there is no specific preclinical research available that details the effects of Ganoderic acid I on epigenetic modifications. Studies have not yet elucidated whether this particular compound influences mechanisms such as DNA methylation, histone modification, or non-coding RNA expression.

Cellular Responses to Ganoderic acid I in In Vitro Models

Detailed investigations into the specific cellular responses induced by Ganoderic acid I in in vitro models are not extensively documented in the scientific literature. While research exists for other related ganoderic acids, the unique effects of Ganoderic acid I remain an area requiring further exploration.

There is a lack of specific published studies investigating the role of Ganoderic acid I in the modulation of autophagy. Preclinical data has not yet demonstrated whether Ganoderic acid I induces or inhibits autophagic pathways in cell lines, nor have the associated molecular targets been identified.

The precise mechanisms by which Ganoderic acid I may induce apoptosis in cell lines have not been specifically characterized in the available scientific literature. Research has yet to determine its effects on key apoptotic pathways, such as the activation of caspases, modulation of the Bcl-2 family of proteins, or the release of cytochrome c. Due to the absence of specific experimental data for Ganoderic acid I, a data table on its apoptotic mechanisms cannot be generated.

There are no specific preclinical studies that describe the mechanisms through which Ganoderic acid I may cause cell cycle arrest. It is currently unknown whether this compound affects the expression or activity of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors in specific phases of the cell cycle. Consequently, a data table detailing these mechanisms for Ganoderic acid I is not available.

Specific research on the immunomodulatory effects of Ganoderic acid I on isolated immune cells (such as T cells, B cells, macrophages, or natural killer cells) is not present in the current body of scientific literature. Its potential influence on immune cell proliferation, differentiation, and cytokine production remains to be investigated. A data table summarizing these effects cannot be provided at this time.

The specific anti-inflammatory mechanisms of Ganoderic acid I in cell culture models have not been elucidated in published preclinical research. Its potential effects on key inflammatory pathways, such as the NF-κB or MAPK signaling cascades, and the subsequent production of pro-inflammatory mediators have not been specifically studied for this compound.

Based on a comprehensive search of available preclinical studies, there is currently insufficient specific data on the molecular mechanisms of Ganoderic acid I concerning its effects on cell proliferation, invasion, migration, osteoblast and osteoclast differentiation, and cellular senescence.

The existing body of research on ganoderic acids primarily focuses on other isomers, such as Ganoderic acid A, Ganoderic acid DM, and Ganoderic acid T, for which various biological activities have been documented. However, studies detailing the specific actions of Ganoderic acid I in the areas outlined in your request could not be located.

Therefore, this article cannot be generated as the scientific literature required to accurately and thoroughly address the specified sections and subsections for Ganoderic acid I is not available at this time. To provide an article based on data from other ganoderic acid compounds would be scientifically inaccurate and would not adhere to the strict focus on "Ganoderic acid I" as instructed.

Structure Activity Relationship Sar and Structural Modifications of Ganoderic Acid I

Identification of Key Structural Moieties for Biological Activity

Studies on the SAR of ganoderic acids have aimed to pinpoint specific functional groups and structural features responsible for their observed biological effects, including enzyme inhibition and antiproliferative activities. While research often discusses ganoderic acids as a group, specific insights into ganoderic acid I's SAR can be inferred from comparative studies with closely related analogs.

Research on ganoderic acids as aldose reductase inhibitors has highlighted the importance of certain structural elements. A hydroxyl group at the C-11 position is considered an important feature for potent aldose reductase inhibition. researchgate.netkyushu-u.ac.jpnih.gov The carboxylic group in the side chain is also essential for this inhibitory activity. researchgate.netkyushu-u.ac.jpnih.gov Furthermore, the presence of a double bond moiety at C-20 and C-22 in the side chain can contribute to improving aldose reductase inhibitory activity. researchgate.netkyushu-u.ac.jpnih.gov For ganoderic acid C2, specifically, hydroxyl groups at C-3, C-7, and C-15 are important for potent aldose reductase inhibition. researchgate.netkyushu-u.ac.jpnih.gov

In the context of 5α-reductase inhibition, the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group at C-26 have been identified as characteristic features of almost all inhibitors among tested ganoderic acids. nih.gov The carboxyl group at C-26 has also been suggested as a key active group for 5α-reductase inhibition. researchgate.net

Studies investigating the antiproliferative activity of ganoderic acid DM and its analogs have shown that substituents on C-3 and/or C-26 affect this activity. researchgate.net Ganoderic acid DM methyl ester, with modifications at these positions, demonstrated stronger antiproliferative activity compared to the parent compound and other analogs tested in PC-3 cells. researchgate.net

The presence of hydroxyl and carboxyl groups in the structure of ganoderic acids can modulate their interaction with cell membranes, influencing their cellular effects. nih.gov

Preliminary SAR studies using docking analyses between ganoderic acids and acetylcholinesterase have also been conducted to understand the structural requirements for inhibitory effects against this enzyme. nih.gov

Synthetic Derivatization Strategies for Ganoderic acid I Analogs

Synthetic modification of ganoderic acids is pursued to improve their biological activity, solubility, or other pharmacological properties. Derivatization often targets functional groups identified as important in SAR studies, such as carboxyl and hydroxyl groups.

One strategy involves the modification of the carboxyl group. For instance, ganoderic acid A has been modified at its carboxyl group to synthesize a series of amide compounds, and their in vitro anti-tumor activities were subsequently investigated. mdpi.comnih.gov This suggests that similar amide derivatization strategies could be applied to ganoderic acid I, which also possesses a carboxyl group.

Another approach involves the synthesis of analogs by introducing specific functional groups into the lanosterol (B1674476) side chain, the structural precursor of ganoderic acids. A method for introducing 23-keto and 26-carboxyl groups into the lanosterol side chain using hydroboration and allylboration has been described for the synthesis of a ganoderic acid analog. tandfonline.com Such methods could potentially be adapted for the synthesis of specific ganoderic acid I analogs.

Methyl esterification of ganoderic acids, such as ganoderic acid A, has also been used as a strategy, sometimes to facilitate purification. frontiersin.org Hydrolysis of the methyl ester can then regenerate the parent acid. frontiersin.org

Studies on ganoderic acid T have suggested that its carboxyl group is not the main active group and is suitable for further structural modification, leading to the synthesis of derivatives like ethyl ester, propyl ester, and amide derivatives to evaluate their anticancer effects. nih.gov This highlights the potential for modifying the carboxyl group of ganoderic acid I to generate derivatives with altered or improved activities.

Comparative Biological Activities of Ganoderic acid I Derivatives

Comparing the biological activities of ganoderic acid I derivatives to the parent compound and other ganoderic acids provides insights into the impact of structural modifications.

While specific comparative data for a wide range of ganoderic acid I derivatives is not extensively detailed in the search results, the principle of comparative analysis is evident in studies of other ganoderic acid derivatives.

For example, a study comparing ganoderic acid DM and its methyl ester derivative showed that the methyl derivative had significantly lower 5α-reductase inhibitory activity compared to the parent compound, suggesting the importance of the carboxyl group for this activity. nih.gov

In the case of ganoderic acid T derivatives, the amide derivative (TLTO-A) displayed the highest inhibitory effect on the growth of HeLa cells compared to ganoderic acid T and its methyl, ethyl, and propyl esters. nih.gov This demonstrates that derivatization can lead to compounds with enhanced activity.

Research on ganoderic acid A amide derivatives showed varying levels of anti-tumor activity in different cancer cell lines, with one specific derivative (compound A2) exhibiting high activity and low toxicity to normal cells. mdpi.comnih.gov This underscores the potential for identifying derivatives with improved therapeutic profiles through synthesis and comparative testing.

Analytical and Bioanalytical Methodologies for Ganoderic Acid I Research

Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the structural elucidation of ganoderic acids, including Ganoderic acid I. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the compound.

NMR spectroscopy, including 1D and 2D NMR techniques, is crucial for determining the complete structure of isolated ganoderic acids. Studies have utilized 1H and 13C NMR, along with 2D NMR techniques, to elucidate the structures of novel ganoderic acids isolated from Ganoderma lucidum mycelia and fruiting bodies. researchgate.netjst.go.jpnih.govmdpi.com For instance, detailed analyses of 1H and 13C-NMR spectra, often aided by two-dimensional NMR techniques, have been instrumental in clarifying the structures of newly identified ganoderic acids. jst.go.jp

Mass spectrometry provides information on the molecular weight and fragmentation patterns of ganoderic acids, which helps in confirming their elemental composition and structural features. researchgate.netnih.gov LC-MS, specifically, has been employed to establish the mass spectra of various ganoderic acids, exhibiting characteristic peaks related to the loss of water molecules and specific fragmentation patterns in the side chain. nih.govfrontiersin.org Atmospheric Pressure Chemical Ionization (APCI) has been found to provide more stable mass spectral signals with lower baseline noise compared to Electrospray Ionization (ESI) for the analysis of some ganoderic acids. ganoderma-market.com However, ESI in negative mode has also been successfully used for the quantitative analysis of multiple ganoderic acids. benthamdirect.comresearchgate.net Predicted GC-MS spectra for ganoderic acids are also available in databases, which can aid in identification. hmdb.cahmdb.ca

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for Quantitation in Biological Matrices

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are widely used for the separation, identification, and quantification of ganoderic acids in various complex matrices, including biological samples and Ganoderma extracts. HPLC-DAD-MS/MS has been used to characterize metabolites of Ganoderic acid A in biological samples, identifying numerous metabolites based on their fragmentation behaviors. nih.gov

LC-MS/MS methods offer high sensitivity and selectivity for the simultaneous determination of multiple ganoderic acids. ganoderma-market.combenthamdirect.comnih.gov These methods often utilize reversed-phase C18 columns for chromatographic separation with mobile phases typically consisting of acetonitrile (B52724) and water with acidic modifiers like formic acid or acetic acid. ganoderma-market.combenthamdirect.comnih.govscialert.netcabidigitallibrary.orgcabidigitallibrary.orgthieme-connect.com Detection is commonly performed using triple-quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of target analytes. ganoderma-market.combenthamdirect.comnih.govnih.govcabidigitallibrary.orgthieme-connect.com Both negative and positive ionization modes, sometimes with within-run polarity switching, are employed to optimize the detection of different ganoderic acids. ganoderma-market.com

Validated LC-MS/MS methods have demonstrated good linearity, precision, accuracy, and sensitivity for the quantification of ganoderic acids in matrices such as Ganoderma samples and rat plasma. ganoderma-market.combenthamdirect.comresearchgate.netnih.govscialert.netcabidigitallibrary.orgthieme-connect.com For example, an LC-MS/MS method for five ganoderic acids (C2, B, A, H, D) in Ganoderma showed intra- and inter-day precision less than 6.2% and accuracy ranging from 90.0% to 105.7%, with limits of quantification between 20.0 and 40.0 ng/mL. ganoderma-market.comnih.gov Another UPLC-MS/MS method quantified eleven ganoderic acids with detection limits between 0.66 and 6.55 µg/kg and quantification limits between 2.20 and 21.84 µg/kg. benthamdirect.comresearchgate.net HPLC methods have also been developed and validated for the quantitative determination of specific ganoderic acids, such as Ganoderic acid A, in Ganoderma lucidum extracts. cabidigitallibrary.org

While GC-MS is mentioned in the context of predicted spectra for some ganoderic acids hmdb.cahmdb.ca, LC-MS-based techniques appear more prevalent in the quantitative analysis of ganoderic acids in biological and fungal matrices based on the provided search results.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Studies

Quantitative Real-Time PCR (qRT-PCR) is a crucial technique for studying the impact of ganoderic acids on gene expression. This method allows for the sensitive and precise quantification of mRNA levels of target genes.

qRT-PCR has been utilized to investigate the transcriptional responses of genes involved in ganoderic acid biosynthesis in Ganoderma lucidum. atlantis-press.commdpi.com Studies have measured the expression levels of key biosynthetic genes, such as those encoding 3-hydroxy-3-methylglutaryl-CoA reductase, farnesyl pyrophosphate synthase, squalene (B77637) synthase, and lanosterol (B1674476) synthase, during different developmental stages of G. lucidum or in response to elicitors like methyl jasmonate. atlantis-press.commdpi.comnih.gov The results from qRT-PCR are often consistent with findings from other gene expression analysis techniques like cDNA-AFLP. nih.gov

Furthermore, qRT-PCR is applied to study the effects of ganoderic acids on the expression of genes related to various cellular processes in different cell lines. For example, Ganoderic acid A has been shown to significantly increase the expression levels of several autophagy-related genes (e.g., MAP1LC3B, BECN1, ATG5, ATG10, RB1CC1, and AMBRA1) in NALM-6 cells. brieflands.com Ganoderic acid Me has been found to down-regulate the gene expression of matrix metalloproteinases 2 and 9 (MMP2/9) in human highly metastatic lung tumor cells. miloa.eu

The 2−ΔΔCt method is commonly used for calculating relative gene expression levels from qRT-PCR data, with reference genes like GAPDH or 18S rRNA used for normalization. mdpi.commiloa.eu

Research Findings from qRT-PCR Studies:

| Ganoderic Acid | Cell Line/Organism | Genes Analyzed | Key Finding | Source |

| Ganoderic acid A | NALM-6 cells | MAP1LC3B, BECN1, ATG5, ATG10, RB1CC1, AMBRA1 (autophagy-related) | Significantly increased expression of these genes. brieflands.com | brieflands.com |

| Ganoderic acid Me | 95-D cells (lung tumor) | MMP2, MMP9 | Suppressed gene expression of MMP2/9. miloa.eu | miloa.eu |

| Various GAs | Ganoderma lucidum | hmgs, fps, sqs, lanosterol synthase (biosynthesis genes) | Expression levels vary during development and in response to elicitors, correlating with GA content. atlantis-press.commdpi.comnih.gov | atlantis-press.commdpi.comnih.gov |

Immunoblotting Techniques for Protein Level Analysis

Immunoblotting, also known as Western blotting, is a key technique for analyzing the protein expression levels of specific targets in cells or tissues treated with ganoderic acids. This method complements gene expression studies by providing information on the functional molecules.

Immunoblotting has been used to confirm the regulation of proteins identified in proteomics studies investigating the effects of ganoderic acids. nih.gov It allows for the detection and quantification of specific proteins involved in various cellular pathways influenced by ganoderic acids.

For instance, Western blot analysis has been employed to determine the protein levels of matrix metalloproteinases 2 and 9 (MMP2/9) in tumor cells treated with Ganoderic acid Me, confirming the suppression observed at the mRNA level. miloa.eu In studies investigating the effect of Ganoderic acid A on pulmonary artery smooth muscle cells, Western blot was used to determine the levels of proteins like myocardin, calponin, osteopontin (B1167477) (OPN), Akt, and p-Akt. scielo.br Immunoblotting has also been utilized to assess the protein levels of cytokines secreted by Th17 and Treg cells in the brain in studies on the effect of Ganoderic acid A on neuroinflammation in Alzheimer's disease mice. acs.org Furthermore, Western blot analyses have determined the levels of PD-1 protein in human B lymphocytes and lymphoma cells treated with various ganoderic acids, including Ganoderic acid A, B, D, and F, showing a reduction in PD-1 protein levels. irispublishers.com The technique has also been used to assess autophagy levels by examining LC3B-II levels in cells treated with Ganoderic acid A. mdpi.com

Research Findings from Immunoblotting Studies:

| Ganoderic Acid | Cell Line/Tissue | Proteins Analyzed | Key Finding | Source |

| Ganoderic acid Me | 95-D cells (lung tumor) | MMP2, MMP9 | Suppressed protein expression of MMP2/9. miloa.eu | miloa.eu |

| Ganoderic acid A | Pulmonary artery smooth muscle cells (PASMCs) | Myocardin, calponin, OPN, Akt, p-Akt, PI3K | Used to determine levels of these proteins in hypoxia-induced phenotypic modulation studies. scielo.br | scielo.br |

| Ganoderic acid A | Brain tissue (Alzheimer's disease mouse model) | Cytokines secreted by Th17 and Treg cells | Used to detect protein expressions of these cytokines. acs.org | acs.org |

| GAA, GAB, GAD, GAF | Human B lymphocytes (GM02248), Jurkat human lymphoma cells | PD-1, CCL5, CD4, CPK7, XPC, GAPDH, μ-Actin | Reduced levels of PD-1 protein; also analyzed other proteins. irispublishers.com | irispublishers.com |

| Ganoderic acid A | BV2 microglial cells, Hippocampus (AD mouse model) | LC3B-II (autophagy marker), Axl, Pak1 phosphorylation | Increased LC3B-II levels, indicating activated autophagy; assessed Axl and Pak1 phosphorylation. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Ganoderic acid D | HeLa human cervical carcinoma cells | Proteins altered by GAD treatment (identified by 2D gel electrophoresis and MS/MS) | Confirmed regulation of identified proteins. nih.gov | nih.gov |

Metabolomics Approaches in Ganoderic acid I Research

Untargeted metabolomics, often utilizing techniques like UPLC-Q-Orbitrap-MS, has been applied to compare the metabolite profiles of different Ganoderma lucidum varieties, revealing differences in the abundance of various triterpenoids, including ganoderic acids. frontiersin.org Metabolomics analysis can identify key distinguishing markers between samples based on their metabolite profiles. frontiersin.org

Integrated proteomics and metabolomics analyses have been employed to investigate the regulatory mechanisms of ganoderic acid biosynthesis in Ganoderma lucidum in response to external factors like methyl jasmonate. frontiersin.orgsigmaaldrich.com These integrated approaches provide a more comprehensive understanding of the molecular changes occurring within the organism.

Metabolomics analysis has also been used to investigate the intervention mechanisms of ganoderic acids in disease models. For example, a metabolomics analysis was conducted on serum samples from mice with α-amanitin-induced liver injury treated with Ganoderic acid A. mdpi.com This study aimed to identify differences in serum metabolites and suggested that Ganoderic acid A might intervene by regulating various metabolic pathways, including retinol (B82714) metabolism, tyrosine and tryptophan biosynthesis, fatty acid biosynthesis, sphingosine (B13886) biosynthesis, spermidine (B129725) and spermine (B22157) biosynthesis, and branched-chain amino acid metabolism. mdpi.com Gas chromatography–mass spectrometry (GC-MS) based metabolomics has been used to evaluate mitochondrial dysfunction metabolism in the context of Ganoderic acid A's effect on neuroinflammation in AD mice. acs.org

Microscopic and Imaging Techniques in Conjunction with Ganoderic acid I Studies

Microscopic and imaging techniques are valuable for visualizing the cellular effects of ganoderic acids, observing morphological changes, and localizing specific molecules within cells or tissues.

Confocal laser microscopy, in conjunction with fluorescence labeling, has been used to visualize the localization of molecules like fluorescence-labeled amyloid-β (Aβ42) in lysosomes within microglial cells treated with Ganoderic acid A. mdpi.comresearchgate.net This allows researchers to observe the cellular processes related to Aβ clearance.

Transmission electron microscopy has been utilized to assess the ultrastructure of cellular components, such as cerebral mitochondria, in studies investigating the effects of Ganoderic acid A on neuroinflammation in Alzheimer's disease mice. acs.org This provides detailed insights into the morphological changes occurring at the organelle level.

Field Emission-Scanning Electron Microscopy (FE-SEM), sometimes in STEM mode, has been used to examine the surface morphologies of ganoderic acid-loaded nanodispersions, which is relevant in the development of delivery systems for these compounds. mdpi.com

Immunofluorescence-based microscopy has been used to assess the percentage of cells expressing specific proteins, such as PD-1+ Jurkat cells, after treatment with ganoderic acids. irispublishers.com This allows for the visualization and quantification of protein expression at the single-cell level.

Preclinical Research Models Utilizing Ganoderic Acid I Non Human Biological Systems

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture systems provide controlled environments to dissect the cellular and molecular mechanisms influenced by ganoderic acids.

Specific Cell Lines and Primary Cell Cultures Employed

Numerous cell lines and primary cell cultures have been utilized to study the effects of ganoderic acids. For instance, MC3T3-E1 cells and primary osteoblasts have been employed to investigate the impact of Ganoderic acid A on osteogenic differentiation, particularly under oxidative stress induced by hydrogen peroxide (H₂O₂) nih.govresearchgate.net. Studies on the anti-inflammatory effects of Ganoderic acid A have utilized primary mouse cortical microglial cells stimulated with lipopolysaccharide (LPS) spandidos-publications.comnih.gov. The murine BV2 microglial cell line has also been used to evaluate the anti-inflammatory capacity of Ganoderic acid A in the context of neuroinflammation mdpi.comnih.gov.

Cancer cell lines are frequently used to study the anti-tumor potential of ganoderic acids. Examples include human hepatocellular carcinoma cell line (HepG2), human colon carcinoma cell line (HCT-116), highly metastatic human lung tumor cell line (95-D), human hepatoma cell line (BEL7402), and normal human liver cell line (L02) miloa.eunih.govmdpi.comtandfonline.com. Other cancer cell lines such as PC-3 and LnCaP (prostate cancer), A549 and NCI-H460 (non-small cell lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) have also been used in studies involving various ganoderic acids, including GA-DM and GA-D mdpi.comnih.govmdpi.comresearchgate.netbrieflands.com. Macrophages, such as RAW 264.7 cells and human monocyte (THP-1) cells, have been used to study the effects of ganoderic acids on osteoclastogenesis and inflammation nih.govresearchgate.netopenbioactivecompoundjournal.com. Additionally, human hair follicle cells, specifically dermal papilla cells (DPCs) and outer root sheath cells (ORSCs), have been used to investigate the effects of Ganoderma lucidum extract, which contains ganoderic acids, on cellular senescence nih.gov.

Research findings from these cell culture models demonstrate various effects:

Ganoderic acid A promoted H₂O₂-induced osteogenic differentiation in primary osteoblasts and MC3T3-E1 cells nih.govresearchgate.net.

Ganoderic acid A significantly decreased LPS-induced release of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) from primary mouse cortical microglial cells spandidos-publications.comnih.gov. This effect was associated with the inhibition of NF-κB pathway activation spandidos-publications.comnih.gov.

Ganoderic acid A significantly suppressed LPS-induced BV2 microglial cell proliferation and activation and promoted Aβ42 degradation in BV2 cells mdpi.comnih.gov.

Ganoderic acid DM showed dose-dependent cytotoxicity in PC-3 and LnCaP prostate cancer cell lines brieflands.com.

Ganoderic acid DM induced apoptosis and autophagy in A549 and NCI-H460 cells by inhibiting the PI3K/Akt/mTOR signaling cascade nih.govresearchgate.net.

Ganoderic acid D inhibited the proliferation of HeLa cells by inducing apoptosis and cell cycle arrest at the G2/M phase mdpi.com.

Ganoderic acid DM demonstrated antitumor efficacy against MCF-7 breast cancer cells, causing G1 phase cell cycle arrest and apoptosis induction mdpi.com.

Ganoderic acid T inhibited the proliferation of HCT-116 cells and the migration of HCT-116 and 95-D cells nih.gov. This was linked to the inhibition of NF-κB nuclear translocation and degradation of IκBα nih.gov.

Ganoderic acids can inhibit M1 macrophage polarization in THP-1 cells nih.gov.

Ganoderma lucidum extract, containing ganoderic acids, attenuated corticotropin-releasing hormone (CRH)-induced cellular senescence in DPCs and ORSCs nih.gov.

| Cell Line / Primary Culture | Compound Studied | Key Findings |

| MC3T3-E1 cells, Primary osteoblasts | Ganoderic acid A | Promoted osteogenic differentiation under oxidative stress. nih.govresearchgate.net |

| Primary mouse cortical microglia | Ganoderic acid A | Decreased LPS-induced IL-1β, IL-6, TNF-α release; inhibited NF-κB pathway. spandidos-publications.comnih.gov |

| BV2 microglial cells | Ganoderic acid A | Suppressed LPS-induced proliferation/activation; promoted Aβ42 degradation via autophagy. mdpi.comnih.gov |

| PC-3, LnCaP cells | Ganoderic acid DM | Exhibited dose-dependent cytotoxicity. brieflands.com |

| A549, NCI-H460 cells | Ganoderic acid DM | Induced apoptosis and autophagy via PI3K/Akt/mTOR inhibition. nih.govresearchgate.net |

| HeLa cells | Ganoderic acid D, F, K | Inhibited proliferation, induced apoptosis, caused G2/M cell cycle arrest (GA-D). mdpi.com |

| MCF-7 cells | Ganoderic acid DM, A | Showed antitumor efficacy, induced G1 arrest and apoptosis (GA-DM). mdpi.commdpi.com |

| HCT-116, 95-D cells | Ganoderic acid T | Inhibited proliferation (HCT-116), inhibited migration (HCT-116, 95-D) via NF-κB pathway. nih.gov |

| THP-1 cells | Ganoderic acids | Inhibited M1 macrophage polarization. nih.gov |

| DPCs, ORSCs | Ganoderma lucidum extract | Attenuated CRH-induced cellular senescence. nih.gov |

| HepG2, BEL7402 cells | Ganoderic acids | Showed cytotoxicity (BEL7402), antiviral activity against HBV (HepG2). miloa.eumdpi.com |

| L02 cells | Ganoderic acids | Showed no significant cytotoxicity. miloa.eu |

| RAW 264.7 cells | Ganoderic acid DM | Inhibited osteoclast differentiation. researchgate.netopenbioactivecompoundjournal.com |

| SGC-7901 cells | Ganoderic acid A | Inhibited cell growth. mdpi.com |

Co-culture and 3D Cell Culture Systems

While specific studies on Ganoderic acid I in co-culture or 3D systems were not prominently found, research utilizing extracts containing ganoderic acids in such models exists. A 3D co-culture system of human hair follicle cells (DPCs and ORSCs) was used to evaluate the effects of Ganoderma lucidum extract on cellular senescence, demonstrating the applicability of such models for studying the effects of ganoderic-acid-containing substances in a more complex cellular environment than 2D cultures nih.gov. The development of 3D Alzheimer's disease models using differentiated SH-SY5Y spheroids has been reported, providing a potential platform for future studies on ganoderic acids, although the provided information did not detail the use of specific ganoderic acids in this particular model researchgate.net. Aerial co-cultivation has been explored in the context of enhancing ganoderic acid production by Ganoderma lucidum with other microorganisms, rather than using ganoderic acids in a co-culture system to study biological effects on mammalian cells sbmu.ac.ir.

In Vivo Animal Models for Biological Process Studies

In vivo animal models are crucial for understanding the systemic effects and mechanisms of ganoderic acids in complex biological systems.

Rodent Models for Immunological and Inflammatory Studies

Rodent models have been widely used to investigate the immunomodulatory and anti-inflammatory properties of ganoderic acids, particularly Ganoderic acid A. Studies in mice have explored its effects on acute immune liver injury induced by concanavalin (B7782731) A (ConA), showing significant reductions in inflammatory factors like IL-6, TNF-α, and interferon gamma in serum and liver tissue lcgdbzz.com. Ganoderic acid A also alleviated ConA-induced acute immune liver injury by inhibiting the release of neutrophil extracellular traps (NETs) and the p38 MAPK pathway lcgdbzz.com. In a mouse model of rheumatoid arthritis, Ganoderic acid A treatment resulted in reduced edema and inflammation, decreased serum concentrations of inflammatory markers such as AST, IL-6, TNF-α, and NFκB, and reduced joint damage researchgate.net. Ganoderic acid A has also demonstrated anti-inflammatory effects in LPS-induced inflammation models in mice, suppressing carrageenan-induced inflammation and decreasing the synthesis of pro-inflammatory regulators like TNF-α, IL-1β, and IL-6 researchgate.net. Furthermore, Ganoderic acid A showed an alleviating neuroinflammatory effect in a d-galactose-induced Alzheimer's disease mouse model, which was related to regulating the imbalance of the Th17/Tregs axis acs.org. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC) mouse model, ganoderic acid significantly decreased the intestinal inflammatory response mdpi.com.

| Animal Model (Rodent) | Compound Studied | Key Findings |

| ConA-induced acute immune liver injury mice | Ganoderic acid A | Reduced inflammatory factors (IL-6, TNF-α, interferon gamma); inhibited NET release and p38 MAPK pathway. lcgdbzz.com |

| Rheumatoid arthritis (polyarthritic mice) | Ganoderic acid A | Reduced edema and inflammation; decreased serum AST, IL-6, TNF-α, NFκB; reduced joint damage. researchgate.net |

| LPS-induced inflammation mice | Ganoderic acid A | Suppressed carrageenan-induced inflammation; decreased TNF-α, IL-1β, IL-6 synthesis. researchgate.net |

| d-galactose-induced AD mice | Ganoderic acid A | Alleviated neuroinflammation by regulating the Th17/Tregs axis; inhibited JAK/STAT pathway; enhanced mitochondrial oxidative phosphorylation. acs.org |

| DSS-induced ulcerative colitis mice | Ganoderic acid | Decreased intestinal inflammatory response; improved intestinal barrier function via gut microbiota modulation. mdpi.com |

| Lewis Lung Carcinoma (LLC) mice | Ganoderic acid Me | Reduced tumor growth and lung metastasis; upregulated NK cell activity. miloa.eu |

| Collagen-induced arthritis (CIA) rats | Ganoderic acid A | Showed therapeutic effect on tarsal joint inflammation via JAK3/STAT3 and NF-κB pathways. nih.gov |

| DMBA-induced rat mammary tumor model | Ganoderic acid A | Showed superior anti-cancer activity in combination with polymeric nanoparticles loaded with tamoxifen. nih.gov |

| Carbon tetrachloride (CCl4)-induced kidney injury mice | Ganoderic acid A | Investigated mechanisms on kidney inflammation, fibrosis, and oxidative stress. researchgate.net |

Animal Models for Liver Injury Mechanisms

Animal models of liver injury have been utilized to investigate the hepatoprotective effects and mechanisms of ganoderic acids. Studies using α-amanitin-induced liver damage in animal models demonstrated the protective effects of Ganoderic acid A, suggesting intervention mechanisms related to the regulation of various metabolic pathways, including retinol (B82714) metabolism, tyrosine and tryptophan biosynthesis, fatty acid biosynthesis, and sphingosine (B13886) biosynthesis nih.govmdpi.comresearchgate.net. Ganoderic acid A treatment also led to a significant decrease in levels of ROS, IL-6, TNF-α, and COX-2 in α-amanitin-treated mice, indicating a reduction in inflammatory response mdpi.com. In mice with excessive alcohol intake, ganoderic acids significantly inhibited the abnormal elevation of liver index, serum lipid parameters, AST, and ALT, and protected against excessive lipid accumulation and pathological changes mdpi.com. Ganoderic acid intervention also regulated mRNA levels of genes related to alcohol metabolism, fatty lipid metabolism, oxidative stress, and bile acid biosynthesis mdpi.com. A mouse model with carbon tetrachloride-induced liver fibrosis was used to assess the efficacy of a compound extract containing Ganoderic acid A, which resulted in reduced levels of liver function indicators (AST and ALT), mitigated liver cell damage and collagen buildup, and significantly reduced the expression of TNF-α and IL-6, alleviating liver inflammation crimsonpublishers.com. Furthermore, Ganoderic acid A has been shown to offer protection against non-alcoholic fatty liver disease by modulating pathways related to free fatty acid synthesis, lipid oxidation, and inflammation (NF-κB and AMPK) nih.gov. In Wistar rats, nano-lipid carriers loaded with ganoderic acid showed chemoprotective effects against diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) by modulating hepatic and non-hepatic parameters and interfering with cancer signaling proteins tandfonline.com.

| Animal Model (Rodent) | Compound Studied | Key Findings |

| α-amanitin-induced liver damage (animal models) | Ganoderic acid A | Protected against liver damage; suggested regulation of retinol, tyrosine, tryptophan, fatty acid, sphingosine, spermidine (B129725), spermine (B22157), and branched-chain amino acid metabolism; decreased ROS, IL-6, TNF-α, COX-2 levels. nih.govmdpi.comresearchgate.net |

| Excessive alcohol intake mice | Ganoderic acids | Inhibited elevated liver index, serum lipids, AST, ALT; protected against lipid accumulation and pathological changes; regulated metabolism-related genes. mdpi.com |

| Carbon tetrachloride-induced liver fibrosis mice | Ganoderic acid A | Reduced AST, ALT; mitigated liver cell damage and collagen buildup; reduced TNF-α and IL-6 expression. crimsonpublishers.com |

| Non-alcoholic fatty liver disease (animal models) | Ganoderic acid A | Improved condition by modulating free fatty acid synthesis, lipid oxidation, and inflammation pathways (NF-κB, AMPK). nih.gov |

| Diethylnitrosamine (DEN)-induced HCC Wistar rats | Ganoderic acid | Showed chemoprotective effects when delivered via nano-lipid carriers; modulated hepatic/non-hepatic parameters and cancer signaling proteins. tandfonline.com |

| Concanavalin A (ConA)-induced acute immune liver injury mice | Ganoderic acid A | Alleviated liver injury by inhibiting NET release and p38 MAPK pathway. lcgdbzz.com |

Models for Bone Metabolism Studies (e.g., Osteoporosis Models)

Animal models of bone metabolism disorders, such as osteoporosis, have been used to investigate the effects of ganoderic acids. Ovariectomy (OVX)-induced osteoporosis models in C57BL/6J female mice and Sprague Dawley (SD) rats have been utilized to study the potential of Ganoderic acid A and Ganoderma lucidum extracts (containing ganoderic acid DM) in preventing bone loss nih.govresearchgate.netresearchgate.netcapes.gov.br. Ganoderic acid A was shown to inhibit OVX-induced bone loss in a dose-dependent manner in mice nih.govresearchgate.net. The mechanism was suggested to involve the modulation of the PIK3CA/p-Akt/TWIST1 signaling pathway, promoting osteogenic differentiation nih.govresearchgate.net. Ganoderma lucidum extracts and Ganoderic acid DM improved bone density in OVX rats and inhibited osteoclastic differentiation capes.gov.br. Ganoderic acid DM specifically suppressed the expression of c-Fos and NFATc1, leading to the inhibition of DC-STAMP expression and reduced osteoclast fusion capes.gov.br. Methyl ganoderic acid DM also showed selective inhibition of osteoclastogenesis in RAW cells openbioactivecompoundjournal.com. Studies in LPS-induced bone loss mice indicated that Ganoderic acid A prevents bone loss by reducing oxidative stress and inflammation researchgate.net. Ganoderic acid A has also been demonstrated to improve osteoarthritis by inhibiting MMP-13 secretion through the RANKL/OPG ratio and slowing progression by alleviating endoplasmic reticulum stress and blocking the NF-κB pathway nih.gov.

| Animal Model (Rodent) | Compound Studied | Key Findings |

| OVX-induced osteoporosis mice | Ganoderic acid A | Inhibited bone loss dose-dependently; modulated PIK3CA/p-Akt/TWIST1 pathway to promote osteogenic differentiation. nih.govresearchgate.net |

| OVX-induced bone density deterioration rats | Ganoderma lucidum extract | Improved bone density; inhibited osteoclastic differentiation. capes.gov.br |

| Osteoporosis (OVX rats) | Ganoderic acid DM | Inhibited osteoclastic differentiation by suppressing c-Fos and NFATc1, reducing DC-STAMP expression and osteoclast fusion. brieflands.comcapes.gov.br |

| Osteoporosis (RAW cells in vitro, relevant to bone) | Methyl ganoderic acid DM | Showed selective inhibition of osteoclastogenesis. openbioactivecompoundjournal.com |

| LPS-induced bone loss mice | Ganoderic acid A | Prevented bone loss by reducing oxidative stress and inflammation. researchgate.net |

| Osteoarthritis (animal models) | Ganoderic acid A | Improved condition by inhibiting MMP-13 via RANKL/OPG and blocking NF-κB pathway. nih.gov |

Models for Studying Cell Proliferation and Metastasis Mechanisms (e.g., Subcutaneous Tumor Models)